Diisopropylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(propan-2-yl)arsane, also known as diisopropylarsine, is an organoarsenic compound with the chemical formula (C3H7)2AsH. This compound is part of the broader class of alkyl arsines, which are characterized by the presence of arsenic atoms bonded to alkyl groups. Di(propan-2-yl)arsane is a colorless liquid with a distinctive odor and is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)arsane can be synthesized through the reaction of arsine (AsH3) with isopropyl halides under controlled conditions. The general reaction involves the nucleophilic substitution of hydrogen atoms in arsine with isopropyl groups. The reaction is typically carried out in the presence of a catalyst, such as an acid catalyst, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, di(propan-2-yl)arsane is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of arsine gas and isopropyl halides, with stringent safety measures due to the toxic nature of arsine. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(propan-2-yl)arsenic oxide.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: Di(propan-2-yl)arsane can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Di(propan-2-yl)arsenic oxide.
Reduction: Simpler arsenic compounds such as arsine.
Substitution: Various substituted arsines depending on the reagents used.
Scientific Research Applications
Di(propan-2-yl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organoarsenic compounds.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of di(propan-2-yl)arsane involves its interaction with various molecular targets, primarily through the formation of covalent bonds with biological molecules. The compound can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. This interaction can lead to cellular toxicity, which is a significant consideration in its use and handling.
Comparison with Similar Compounds
Similar Compounds
Triethylarsine: Another organoarsenic compound with similar properties but different alkyl groups.
Dimethylarsine: Contains methyl groups instead of isopropyl groups.
Triphenylarsine: Features phenyl groups, making it more stable and less reactive.
Uniqueness
Di(propan-2-yl)arsane is unique due to its specific alkyl groups, which confer distinct chemical reactivity and physical properties. Its isopropyl groups make it more sterically hindered compared to compounds with smaller alkyl groups, affecting its reactivity and applications in synthesis and industry .
Properties
Molecular Formula |
C6H14As |
---|---|
Molecular Weight |
161.10 g/mol |
InChI |
InChI=1S/C6H14As/c1-5(2)7-6(3)4/h5-6H,1-4H3 |
InChI Key |
FGTSLIFIYCNMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[As]C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.